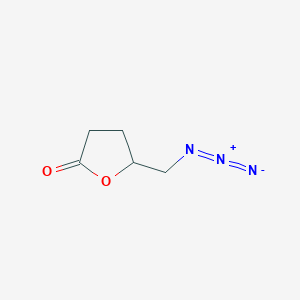

5-(Azidométhyl)oxolan-2-one

Vue d'ensemble

Description

5-(Azidomethyl)oxolan-2-one is a chemical compound that has been used in various research and development applications. It is an important building block for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

Synthesis Analysis

The synthesis of azide-modified nucleosides, such as 5-(Azidomethyl)oxolan-2-one, has been a focus of synthetic chemistry due to their importance in RNA and DNA functionalization . Various methods have been developed for the synthesis of nucleosides decorated with azido groups at the sugar residue or nucleobase .Molecular Structure Analysis

The molecular structure of 5-(Azidomethyl)oxolan-2-one is characterized by the presence of an azido group, which is essential for click reactions . The introduction of azido handles into oligonucleotides can be a non-trivial task, as they are easily reduced and can degrade quickly .Chemical Reactions Analysis

Azide-modified nucleosides are often used in click reactions, specifically in the copper-catalyzed azide alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide alkyne cycloaddition (SPAAC) . These reactions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .Applications De Recherche Scientifique

Synthèse de divers hétérocycles

Les azotures organiques, tels que le « 5-(Azidométhyl)oxolan-2-one », ont été utilisés dans la synthèse de divers hétérocycles . Ils ont été impliqués dans la synthèse d'hétérocycles avec un hétéroatome, tels que les pyrroles, et ceux avec deux hétéroatomes, tels que le pyrazole et l'isoxazole, l'oxazole, le thiazole, l'oxazine et la pyrimidine .

Réactions intermoléculaires ou intramoléculaires

Les azotures organiques ont été utilisés dans diverses applications, notamment des réactions intermoléculaires ou intramoléculaires dans des conditions thermiques, catalysées ou non catalysées . Ces réactions visent à préparer des systèmes hétérocycliques fondamentaux à cinq, six, organométalliques et/ou leurs analogues fusionnés .

Réaction domino en un seul pot

Les azotures organiques ont été utilisés dans les outils synthétiques de divers hétérocycles à partir des azotures organiques correspondants par réaction domino en un seul pot . Ce processus implique l'utilité des catalyseurs choisis dans la chimiosélectivité favorisant les liaisons C−H et C-N .

Addition nucléophile

Les azotures organiques ont été utilisés dans l'addition nucléophile, telle que l'addition d'Aza-Michael . Ce processus implique l'addition d'un nucléophile à une liaison multiple, ce qui conduit à la formation d'une nouvelle liaison simple.

Réactions de cycloaddition

Les azotures organiques ont été utilisés dans les réactions de cycloaddition, telles que la cycloaddition [3+2] . Ce processus implique la réaction de deux molécules insaturées pour former un produit cyclique.

Analyse des impuretés dans les substances médicamenteuses

“this compound” a été utilisé dans l'analyse robuste et sensible des impuretés azotées dans cinq substances médicamenteuses sartanes différentes : l'olmésartan, le losartan, l'irbésartan, le valsartan et le candésartan . Cette méthode est essentielle pour s'assurer que ces impuretés azotées sont contrôlées à un niveau inférieur ou égal au seuil de préoccupation toxicologique .

Mécanisme D'action

Target of Action

Azido compounds, in general, are known to be highly reactive and can interact with various biological targets, including dna .

Mode of Action

Azido compounds are known for their reactivity towards dna, potentially leading to mutagenic effects .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (14112800) and LogP (045506), suggest that it may have reasonable bioavailability .

Result of Action

Azido impurities in pharmaceuticals are known to pose a risk of carcinogenicity to humans due to their potential mutagenic effects .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-(Azidomethyl)oxolan-2-one are not fully understood due to the limited available research. Azide groups, like the one present in 5-(Azidomethyl)oxolan-2-one, are known to be highly reactive and can participate in various biochemical reactions . They can interact with a variety of enzymes, proteins, and other biomolecules, often forming covalent bonds through click chemistry reactions .

Cellular Effects

The cellular effects of 5-(Azidomethyl)oxolan-2-one are currently unknown due to the lack of specific studies on this compound. Azide-containing compounds are known to have various effects on cells. For instance, azide-modified nucleosides have been used for RNA and DNA functionalization . The azide group can react with alkynes present in biomolecules, leading to changes in cellular processes .

Molecular Mechanism

The exact molecular mechanism of action of 5-(Azidomethyl)oxolan-2-one is not well-studied. Azide groups are known to participate in click chemistry reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways involving 5-(Azidomethyl)oxolan-2-one are not known. Azide-containing compounds can participate in various metabolic pathways, often acting as inhibitors or activators of enzymes .

Transport and Distribution

The transport and distribution of 5-(Azidomethyl)oxolan-2-one within cells and tissues are not well-understood. Azide-containing compounds can be transported and distributed within cells through various mechanisms .

Subcellular Localization

The subcellular localization of 5-(Azidomethyl)oxolan-2-one is not known. Azide-containing compounds can be localized in various subcellular compartments, depending on their chemical properties and interactions with other biomolecules .

Propriétés

IUPAC Name |

5-(azidomethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYWNFHYZLDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540150 | |

| Record name | 5-(Azidomethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179532-81-1 | |

| Record name | 5-(Azidomethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-(4-bromophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1653129.png)

![5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1653131.png)

![Thieno[2,3-b]thiophene-2-carboxylic acid, 5-acetyl-3,4-dimethyl-](/img/structure/B1653134.png)

![2-[(2-Nitro-1-phenylethyl)thio]aniline](/img/structure/B1653141.png)

![(1,3,8-Trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl) 4-methylbenzenesulfonate](/img/structure/B1653148.png)

![5-Anilino-8-methyl-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1653149.png)

![4,6,8-Trimethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2(7),10,12,14,16-hexaene-3,5,9-trione](/img/structure/B1653150.png)